molecular formula C12H13ClO4 B2658502 7-(3-Chloropropoxy)-2-hydroxychroman-4-one CAS No. 261529-76-4

7-(3-Chloropropoxy)-2-hydroxychroman-4-one

Cat. No. B2658502
CAS RN: 261529-76-4
M. Wt: 256.68
InChI Key: QQCNABFQXYBSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Chloropropoxy)-2-hydroxychroman-4-one, or 7-CP-2HCH, is a synthetic molecule with a wide range of applications in scientific research. It is a small, lipophilic molecule with a high affinity for proteins, making it an ideal tool for studying the structure and function of proteins and other biomolecules. Due to its unique properties, 7-CP-2HCH has become increasingly popular in recent years for a variety of laboratory experiments.

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

Research has developed novel fluorescence probes for detecting highly reactive oxygen species (hROS), such as hydroxyl radicals and peroxides, which are crucial in studying biological and chemical applications (Setsukinai et al., 2003). Although not directly mentioning 7-(3-Chloropropoxy)-2-hydroxychroman-4-one, this application area signifies the interest in developing sensitive tools for biochemical analysis.

Antioxidant and Radical Scavenging Activities

Chromones and their derivatives are studied for their antioxidant and radical scavenging capacities. These compounds, present in significant amounts in a normal human diet, are linked to various physiological activities, including anti-inflammatory and anticancer properties. Their antioxidant properties, essential for neutralizing active oxygen and halting free radical processes, could imply potential research interests for 7-(3-Chloropropoxy)-2-hydroxychroman-4-one (Yadav et al., 2014).

Photophysical and Sensing Properties

Studies on 3-hydroxychromones (3HCs), which exhibit excited state intramolecular proton transfer (ESIPT) reactions, underline the importance of structural modifications on photophysical and sensing properties. These findings indicate that compounds like 7-(3-Chloropropoxy)-2-hydroxychroman-4-one could be of interest in developing fluorescent sensors and studying solvent interactions (Klymchenko et al., 2003).

Environmental and Organic Chemistry Applications

Research on chromate-induced activation of hydrogen peroxide for oxidative degradation of organic pollutants and kinetic evaluation of dye decolorization by Fenton processes highlight the environmental and synthetic chemistry applications of chromones and related compounds. These studies show the potential utility of 7-(3-Chloropropoxy)-2-hydroxychroman-4-one in environmental remediation and organic synthesis (Bokare & Choi, 2010; Santana et al., 2019).

properties

IUPAC Name

7-(3-chloropropoxy)-2-hydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c13-4-1-5-16-8-2-3-9-10(14)7-12(15)17-11(9)6-8/h2-3,6,12,15H,1,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCNABFQXYBSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OCCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Chloropropoxy)-2-hydroxychroman-4-one

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